molecular formula C16H12FN3 B1394046 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine CAS No. 1287217-46-2

4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine

Cat. No. B1394046
M. Wt: 265.28 g/mol
InChI Key: FQPSXSGAAFIOIY-UHFFFAOYSA-N
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Description

“4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1287217-46-2. It has a molecular weight of 265.29 . The IUPAC name for this compound is 4-(2-fluoro[1,1’-biphenyl]-4-yl)-2-pyrimidinylamine .


Molecular Structure Analysis

The InChI code for “4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine” is 1S/C16H12FN3/c17-14-10-12(15-8-9-19-16(18)20-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) .


Physical And Chemical Properties Analysis

The compound “4-(2-Fluoro-1,1’-biphenyl-4-yl)pyrimidin-2-amine” has a molecular weight of 265.29 . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Biotransformation in Drug Development

The compound shows significant interest in the field of drug metabolism, particularly in its biotransformation. A study on β-Secretase Inhibitors, which are structurally similar to 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine, demonstrated unique metabolic pathways. These pathways include N-oxidation of the pyridine and/or pyrimidine ring and a ring contraction of the pyrimidine ring into an imidazole ring. This research highlights the compound's role in understanding the metabolic fate of aryl-pyrimidine–containing compounds (Lindgren et al., 2013).

Synthesis for Antitumor Applications

In antitumor drug development, derivatives of this compound serve as important intermediates. A synthesis study demonstrated how Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, related to 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine, is used in small molecular inhibitors for anti-tumor treatments (Gan et al., 2021).

Quantum Chemical Characterization

Research into hydrogen bonding sites in pyrimidine compounds, similar to 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine, has been conducted. This study utilized quantum chemistry methods to identify major hydrogen bonding sites, providing insights into molecular interactions and structure-function relationships in pyrimidine-based compounds (Traoré et al., 2017).

Development of Novel Pyrimidin-4-amine Derivatives

In the field of pesticide development, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized, showcasing the potential of 4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine derivatives in producing effective insecticides and fungicides (Liu et al., 2021).

Thermodynamic Parameters and Dissociation Constants

Studies involving pyrimidine derivatives have also focused on determining their dissociation constants and thermodynamic parameters in various solvent systems, which is critical for understanding their behavior in different chemical environments (Bhesaniya & Baluja, 2014).

Radioligand Development for Medical Imaging

In medical imaging, research on developing potent radioligands, such as those based on pyrimidine structures, for imaging specific receptors in the human body has been conducted. This is crucial for advancing diagnostic techniques in medicine (Hsin et al., 2000).

properties

IUPAC Name

4-(3-fluoro-4-phenylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-14-10-12(15-8-9-19-16(18)20-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPSXSGAAFIOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=NC(=NC=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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